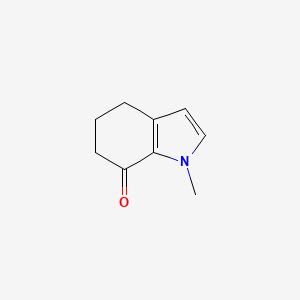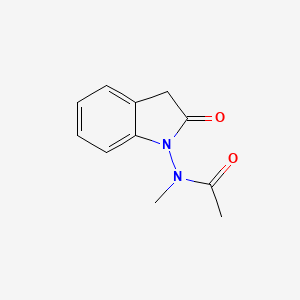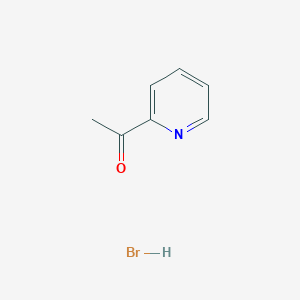![molecular formula C13H9BrN2O4S B3346026 2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]- CAS No. 113699-47-1](/img/structure/B3346026.png)
2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]-
Übersicht
Beschreibung
2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl] is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as Br-NSD and is known for its ability to modulate ion channels in the central nervous system. In
Wirkmechanismus
Br-NSD works by modulating ion channels in the central nervous system. Specifically, it has been shown to interact with the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. By modulating this channel, Br-NSD has the potential to reduce pain transmission and provide relief for chronic pain sufferers.
Biochemical and Physiological Effects:
Br-NSD has been shown to have a number of biochemical and physiological effects. In addition to its ability to modulate ion channels, it has been shown to have anti-inflammatory effects and to be an inhibitor of nitric oxide synthase. These effects could make it a potential treatment for a variety of diseases, including neurological disorders and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Br-NSD for lab experiments is its ability to modulate ion channels in the central nervous system. This makes it a valuable tool for studying the mechanisms of pain transmission and for developing potential treatments for chronic pain. However, there are also limitations to the use of Br-NSD in lab experiments. For example, its effects on ion channels may not be specific to a particular channel, which could make it difficult to study the effects of specific channels in isolation.
Zukünftige Richtungen
There are a number of potential future directions for research on Br-NSD. One area of interest is the development of more specific modulators of ion channels in the central nervous system. This could lead to the development of more targeted treatments for neurological disorders and chronic pain. Additionally, there is interest in studying the anti-inflammatory effects of Br-NSD and its potential use in the treatment of inflammatory diseases. Finally, there is interest in exploring the potential use of Br-NSD in combination with other drugs to enhance its effects and reduce side effects.
Conclusion:
In conclusion, Br-NSD is a chemical compound that has been widely studied for its potential use in scientific research. Its ability to modulate ion channels in the central nervous system makes it a potential candidate for the treatment of neurological disorders and chronic pain. While there are limitations to its use in lab experiments, there are also a number of potential future directions for research on this compound. With continued study, Br-NSD could become an important tool for understanding the mechanisms of pain transmission and for developing new treatments for chronic pain and other diseases.
Wissenschaftliche Forschungsanwendungen
Br-NSD has been studied extensively for its potential use in scientific research. It has been shown to modulate ion channels in the central nervous system, which makes it a potential candidate for the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, Br-NSD has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(5-bromonaphthalen-1-yl)sulfonylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4S/c14-10-5-1-4-9-8(10)3-2-6-11(9)21(19,20)16-7-12(17)15-13(16)18/h1-6H,7H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSCCJOAZVHTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1S(=O)(=O)C2=CC=CC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556749 | |
| Record name | 1-(5-Bromonaphthalene-1-sulfonyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]- | |
CAS RN |
113699-47-1 | |
| Record name | 1-(5-Bromonaphthalene-1-sulfonyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B3345947.png)
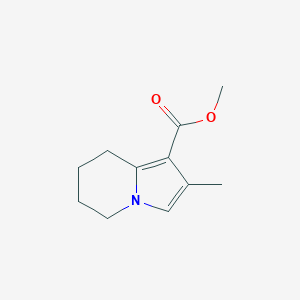
![1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole](/img/structure/B3345959.png)
![2-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B3345962.png)
![Methanamine, N-[(5-methyl-2-furanyl)methylene]-](/img/structure/B3345968.png)

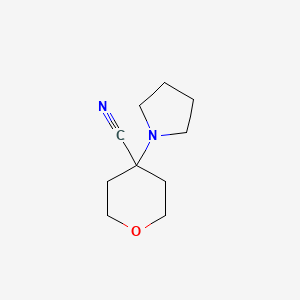

![Methyl 5-methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B3345991.png)
